2-(Aminomethyl)-1-ethylpyrrolidine
CAS No.: 26116-12-1
Cat. No.: VC21332299
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 26116-12-1 |
---|---|
Molecular Formula | C7H16N2 |
Molecular Weight | 128.22 g/mol |
IUPAC Name | (1-ethylpyrrolidin-2-yl)methanamine |
Standard InChI | InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3 |
Standard InChI Key | UNRBEYYLYRXYCG-UHFFFAOYSA-N |
SMILES | CCN1CCCC1CN |
Canonical SMILES | CCN1CCCC1CN |
Appearance | Clear Colorless Oil |
Chemical Structure and Identification
2-(Aminomethyl)-1-ethylpyrrolidine is a heterocyclic amine with a pyrrolidine ring structure. The compound contains two nitrogen atoms: one within the five-membered pyrrolidine ring and another in the aminomethyl side chain attached to the second carbon of the ring.
Chemical Identifiers and Properties
The compound's essential chemical characteristics are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₇H₁₆N₂ |
Molecular Weight | 128.2153 g/mol |
CAS Registry Number | 26116-12-1 |
IUPAC Standard InChIKey | UNRBEYYLYRXYCG-UHFFFAOYSA-N |
Table 1: Basic Chemical Properties of 2-(Aminomethyl)-1-ethylpyrrolidine
Alternative Nomenclature
The compound is known by several alternative names in scientific literature:
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Pyrrolidine, 2-(aminomethyl)-1-ethyl-
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N-Ethyl-α-aminomethylpyrrolidine
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N-Ethyl-2-(aminomethyl)pyrrolidine
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1-Ethyl-2-(aminomethyl)pyrrolidine
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1-Ethyl-2-pyrrolidinemethylamine
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2-(Aminomethyl)-N-ethylpyrrolidine
This diversity in nomenclature reflects the compound's structural complexity and its representation according to different chemical naming conventions.
Stereochemistry and Structural Variants
2-(Aminomethyl)-1-ethylpyrrolidine can exist in stereoisomeric forms due to the chiral center at the second carbon of the pyrrolidine ring. The stereochemistry significantly influences the compound's biological activity and physical properties.
Enantiomeric Forms
The compound possesses a chiral center that gives rise to two enantiomers:
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(S)-2-(Aminomethyl)-1-ethylpyrrolidine
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(R)-2-(Aminomethyl)-1-ethylpyrrolidine
Each enantiomer may exhibit different biological activities and pharmacological properties, highlighting the importance of stereochemical considerations in the study and application of this compound.
Synthesis Methods
The production of 2-(Aminomethyl)-1-ethylpyrrolidine has been documented in scientific literature and patents, with electrolytic reduction being a notable industrial approach.
Electrolytic Reduction Process
A patented industrial method for producing 2-aminomethyl-1-ethylpyrrolidine involves electrolytic reduction techniques. This process presents an industrially advantageous approach for synthesizing the compound at scale .
The electrolytic reduction method typically utilizes a cathode system to facilitate the reduction of appropriate precursors. The patent highlights the importance of specific solution parameters and cathode materials to achieve optimal yield and purity .
Hazard Type | Classification |
---|---|
Acute Oral Toxicity | Category 4 |
Acute Dermal Toxicity | Category 4 |
Skin Corrosion/Irritation | Category 1A |
Serious Eye Damage/Eye Irritation | Category 1 |
Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Flammable Liquids | Category 3 |
Table 2: Hazard Classifications for 2-(Aminomethyl)-1-ethylpyrrolidine
Precautionary Measures
Due to its hazardous properties, the following precautionary measures are recommended when handling 2-(Aminomethyl)-1-ethylpyrrolidine:
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Wash hands and exposed skin thoroughly after handling
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Avoid eating, drinking, or smoking when using this product
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Wear appropriate protective equipment (gloves, clothing, eye protection, face protection)
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Avoid breathing dust, fumes, gas, mist, vapors, or spray
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Use only in well-ventilated areas or outdoors
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Keep away from heat, sparks, open flames, and hot surfaces
Toxicological Information
Exposure Effects
The compound causes burns through all exposure routes, highlighting its corrosive nature. This underscores the importance of proper handling procedures and protective equipment when working with this chemical .
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